2H-[1,4]Dioxepino[2,3-C]pyridine
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Overview
Description
2H-[1,4]Dioxepino[2,3-C]pyridine is a chemical compound with the molecular formula C8H7NO2 . It has a molecular weight of 149.15 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing pyridine derivatives. For instance, one method involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . Another method involves the reaction of 2-fluoro pyridine under certain conditions to obtain 2-pyridone .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused with a dioxepine ring . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the dioxepine ring is a seven-membered ring with five carbon atoms and two oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, pyridine derivatives in general can undergo a variety of reactions. For example, they can undergo cross-coupling reactions with aryl bromides . They can also undergo reactions with Grignard reagents to afford 2-substituted pyridines .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 267.2±29.0 °C, and its density is predicted to be 1.216±0.06 g/cm3 . Its pKa value is predicted to be 5.67±0.20 .Scientific Research Applications
Formation of Iron-Tripyrrole Complexes from Heme Degradation : Rath et al. (2003) explored the oxidative changes in solutions containing this compound, leading to the formation of iron-tripyrrole complexes. This research contributes to understanding heme degradation pathways (Rath, Olmstead, Latos‐Grażyński, & Balch, 2003).
Reversible Binding of Nitric Oxide and Carbon-Carbon Bond Formation : In another study by Rath et al. (2003), the reversible binding of nitric oxide to a similar compound was examined, revealing insights into the association of heme molecules and the formation of new carbon-carbon bonds (Rath, Koerner, Olmstead, & Balch, 2003).
Synthesis for Modulators of Multidrug Resistance : Hiessböck and Kratzel (1999) discussed the synthesis of [1,4]dioxepino[2,3-c]quinolines, highlighting their potential in the field of multidrug resistance modulators, particularly for structure-activity relationship studies (Hiessböck & Kratzel, 1999).
Development of New Therapeutic Agents : Bartolomea et al. (2003) synthesized novel analogues of 2H-[1,4]Dioxepino[2,3-C]pyridine with potential as scaffolds for new therapeutic agents. Their work demonstrates the versatility of this compound in drug discovery (Bartolomea et al., 2003).
Enantioselective Synthesis for Drug Discovery : Alcázar et al. (2003) achieved selective introduction of substituents on this compound, suggesting its usefulness in drug discovery and combinatorial chemistry (Alcázar et al., 2003).
Synthesis for Heterocyclic Medicinal Scaffolds : Evdokimov et al. (2007) prepared heterocyclic medicinal scaffolds involving pyridine and its derivatives via a multicomponent reaction, showing potential for creating diverse libraries of medicinally relevant compounds (Evdokimov et al., 2007).
Chemosensor Development for Metal Ions : Maity et al. (2018) synthesized fluorophores based on this compound, demonstrating their utility as chemosensors for metal ions like Fe3+/Fe2+ in biological settings (Maity, Naskar, Goswami, Prodhan, Chaudhuri, Chaudhuri, & Mukhopadhyay, 2018).
Future Directions
While specific future directions for 2H-[1,4]Dioxepino[2,3-C]pyridine were not found, there is ongoing research into the synthesis and applications of pyridine derivatives. For example, there is interest in developing new synthetic methods for these compounds, given their wide range of biological activities . There is also interest in exploring their potential uses in various fields, such as biology, natural compounds, dyes, and fluorescent materials .
Properties
IUPAC Name |
2H-[1,4]dioxepino[2,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-4-10-7-2-3-9-6-8(7)11-5-1/h1-3,5-6H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVSGFZNNMTMHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=COC2=C(O1)C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663814 |
Source
|
Record name | 2H-[1,4]Dioxepino[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140904-51-4 |
Source
|
Record name | 2H-[1,4]Dioxepino[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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